

LPK-26 Hydrochloride: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: LPK-26 hydrochloride

Cat. No.: B1656044

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of **LPK-26 hydrochloride**, a potent and selective kappa-opioid receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Identification

LPK-26 hydrochloride is a derivative of ICI-199441 and an analog of the classic kappa-opioid agonist, (-)-U50,488H. Its chemical structure is characterized by a 3,4-dichlorophenylacetamide moiety linked to a chiral isopropyl-pyrrolinyl-ethyl amine.

Chemical Name: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl]acetamide hydrochloride[1][2]

Image of the chemical structure of **LPK-26 hydrochloride**

Table 1: Chemical Identifiers for **LPK-26 Hydrochloride**

Identifier	Value
CAS Number	492451-07-7[1][2][3]
Molecular Formula	C ₁₈ H ₂₄ Cl ₂ N ₂ O · HCl[2]
Molecular Weight	391.76 g/mol [2]
IUPAC Name	2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide;hydrochloride[4]
SMILES	CC(C)--INVALID-LINK-- N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl[4]
InChI Key	WOOCHAFXTYNYQE-UNTBKODSA-N[4]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **LPK-26 hydrochloride**, such as its melting point and pKa, are not widely available in the public domain. However, some information regarding its solubility and storage has been reported.

Table 2: Physicochemical Properties of **LPK-26 Hydrochloride**

Property	Value
Purity	≥98% (by HPLC)[2]
Solubility	Water: >10 mg/mL
Storage Temperature	2-8°C
Melting Point	Not publicly available.
pKa	Not publicly available.

Pharmacological Properties

LPK-26 hydrochloride is a highly potent and selective agonist for the kappa-opioid receptor. Its pharmacological profile is characterized by significant antinociceptive effects with a

potentially lower propensity for inducing physical dependence compared to other opioids.

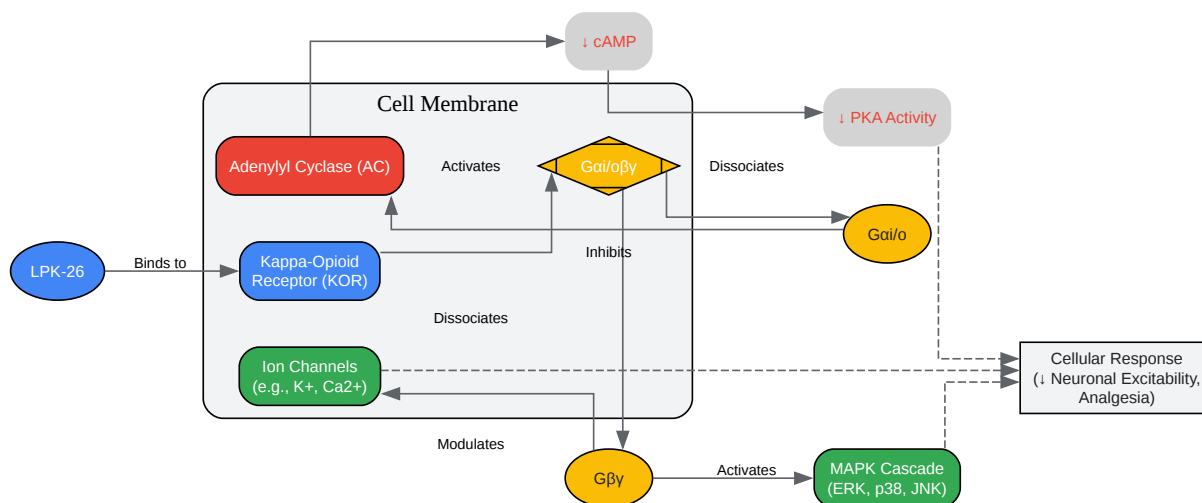
Table 3: Pharmacological Data for LPK-26

Parameter	Value	Receptor/Test System
Ki (kappa-opioid receptor)	0.64 nM	Opioid receptor binding assay
Ki (mu-opioid receptor)	1170 nM	Opioid receptor binding assay
Ki (delta-opioid receptor)	>10,000 nM	Opioid receptor binding assay
EC ₅₀ ([³⁵ S]GTPγS binding)	0.0094 nM	CHO cells expressing kappa-opioid receptor
ED ₅₀ (Hot Plate Test)	0.049 mg/kg	Mouse model of analgesia
ED ₅₀ (Acetic Acid Writhing Test)	0.0084 mg/kg	Mouse model of analgesia

The data indicates that LPK-26 has an extremely high affinity for the kappa-opioid receptor, with over 1800-fold selectivity against the mu-opioid receptor and even greater selectivity against the delta-opioid receptor. This selectivity profile suggests a reduced potential for the side effects commonly associated with mu-opioid receptor agonists, such as respiratory depression and euphoria.

Signaling Pathways

As a kappa-opioid receptor agonist, **LPK-26 hydrochloride** modulates intracellular signaling cascades upon binding to its G protein-coupled receptor (GPCR). The kappa-opioid receptor is primarily coupled to the G*ai/o* class of G proteins.



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Caption: LPK-26 signaling pathway.

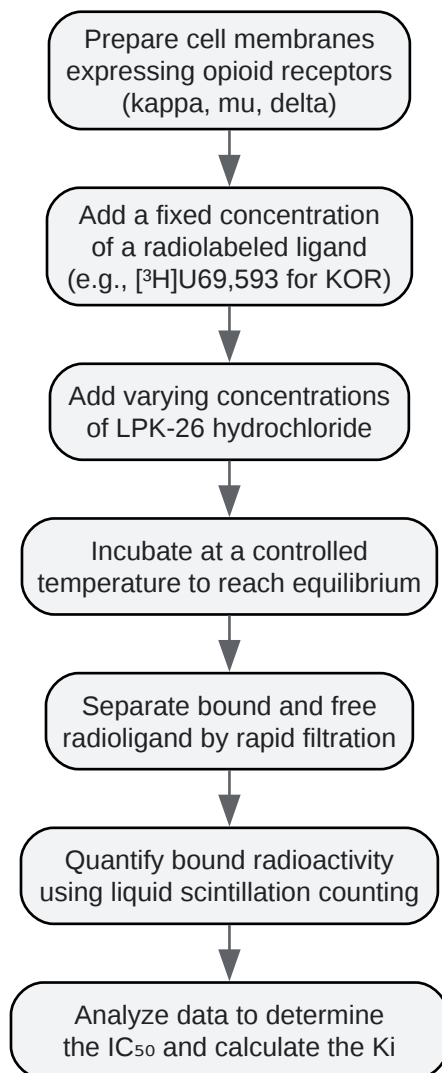
Upon activation by LPK-26, the $G_{\alpha i/o}$ subunit dissociates from the $G\beta\gamma$ dimer. The $G_{\alpha i/o}$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The $G\beta\gamma$ dimer can directly modulate the activity of ion channels, such as inwardly rectifying potassium (K^+) channels and voltage-gated calcium (Ca^{2+}) channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Additionally, $G\beta\gamma$ can activate mitogen-activated protein kinase (MAPK) cascades, including ERK, p38, and JNK pathways, which are involved in longer-term cellular responses.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the pharmacological properties of **LPK-26 hydrochloride**. The specific details of the original studies may vary.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of LPK-26 for different opioid receptors.

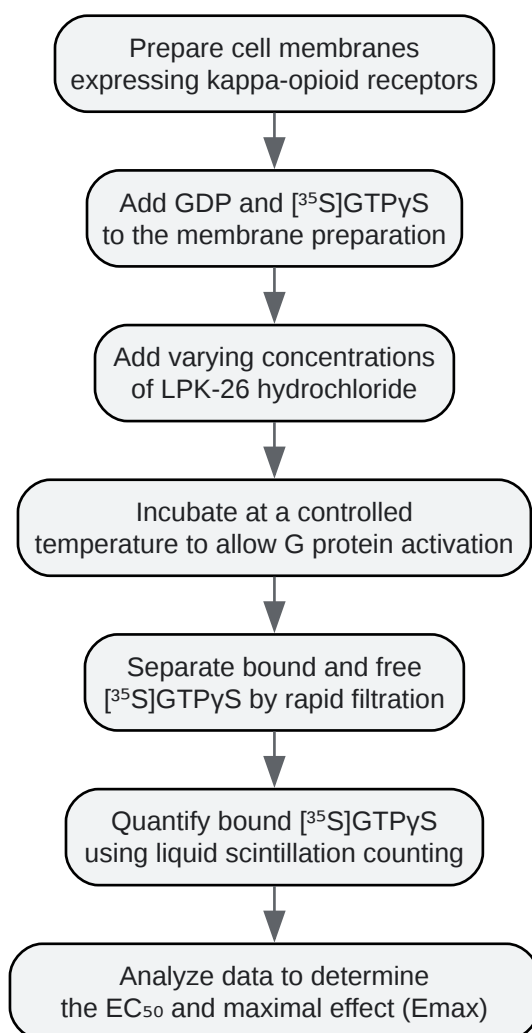


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Caption: Radioligand binding assay workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of LPK-26 to activate G proteins coupled to the kappa-opioid receptor.



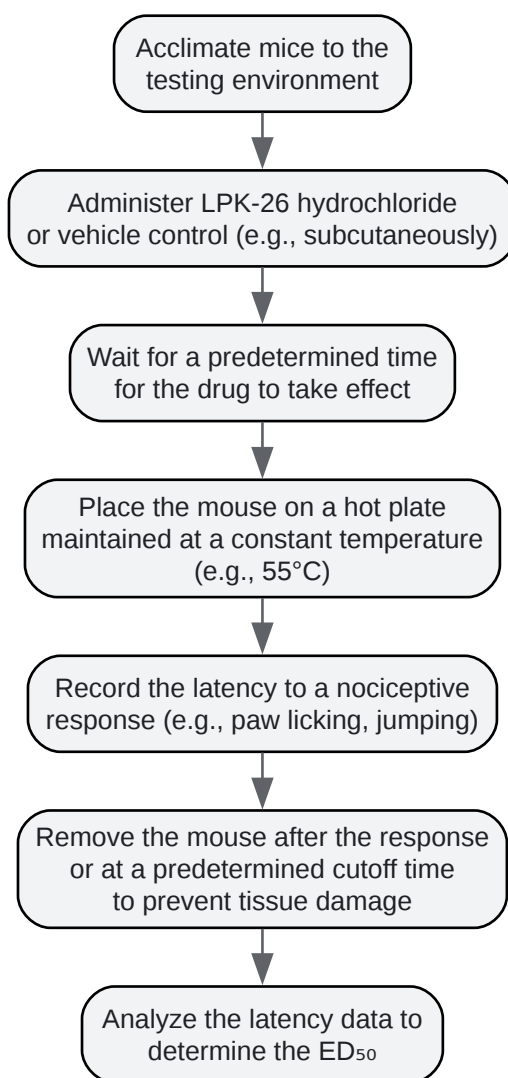
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Caption: $[^{35}\text{S}]\text{GTPyS}$ binding assay workflow.

In Vivo Antinociception Assays

These assays assess the analgesic effects of LPK-26 in animal models.

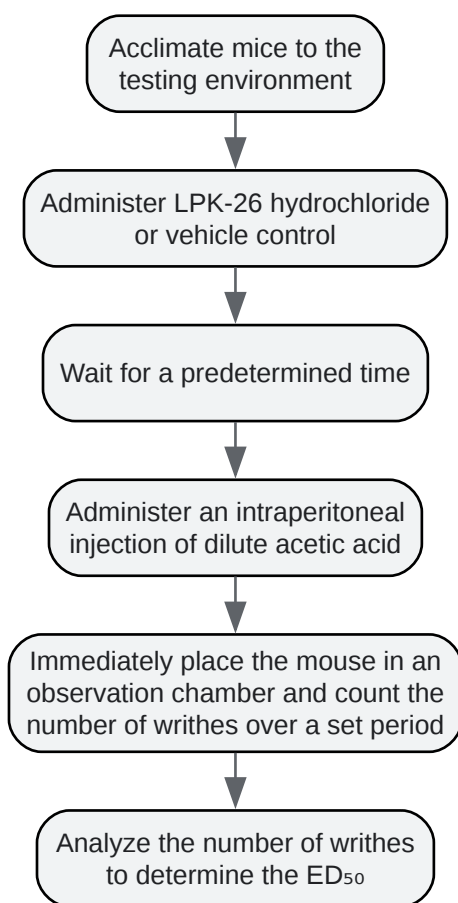
This test measures the response latency of an animal to a thermal stimulus.



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Caption: Hot plate test workflow.

This test measures the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

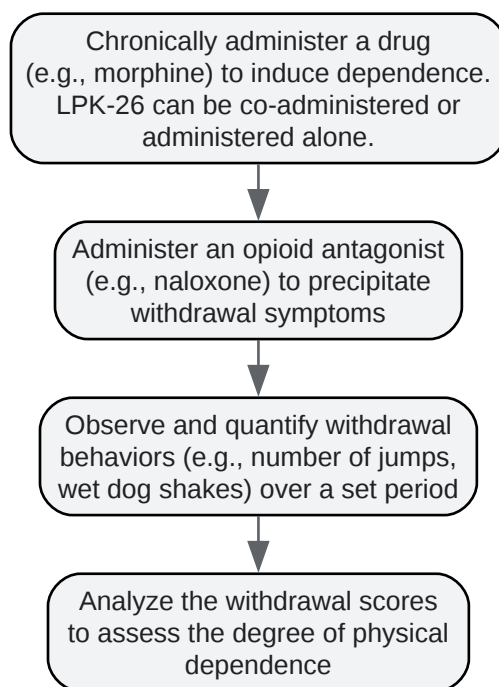


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Caption: Acetic acid writhing test workflow.

Naloxone-Precipitated Withdrawal Test

This assay is used to assess the potential for physical dependence.



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Caption: Naloxone-precipitated withdrawal test workflow.

Conclusion

LPK-26 hydrochloride is a valuable research tool for investigating the kappa-opioid receptor system. Its high potency and selectivity make it a suitable candidate for studying the physiological and pathological roles of this receptor in conditions such as pain, addiction, and mood disorders. Further research is warranted to fully elucidate its therapeutic potential and to establish a more comprehensive physicochemical profile.

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